Hydroxy-p-tolyl-acetic acid ethyl ester
Overview
Description
Hydroxy-p-tolyl-acetic acid ethyl ester is an organic compound known for its versatile applications in various fields of chemistry and industry. It is characterized by the presence of a hydroxy group, a tolyl group, and an acetic acid ethyl ester moiety, making it a compound of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy-p-tolyl-acetic acid ethyl ester typically involves the esterification of hydroxy-p-tolyl-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is generally carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the continuous mixing of hydroxy-p-tolyl-acetic acid and ethanol with a catalytic amount of sulfuric acid, followed by separation and purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Formation of p-tolyl-acetic acid or p-tolyl-acetone.
Reduction: Formation of hydroxy-p-tolyl-ethanol.
Substitution: Formation of p-tolyl-acetic acid ethyl ester derivatives with various substituents.
Scientific Research Applications
Hydroxy-p-tolyl-acetic acid ethyl ester finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which hydroxy-p-tolyl-acetic acid ethyl ester exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis to release the active hydroxy-p-tolyl-acetic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Hydroxy-p-tolyl-acetic acid: Lacks the ester group but shares similar reactivity.
p-Tolyl-acetic acid ethyl ester: Lacks the hydroxy group, making it less reactive in certain reactions.
Hydroxy-p-tolyl-methanol: Contains a methanol group instead of the acetic acid ethyl ester moiety.
Uniqueness: Hydroxy-p-tolyl-acetic acid ethyl ester is unique due to the presence of both a hydroxy group and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-methylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHHYJRKGYOMKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220918 | |
Record name | Benzeneacetic acid, α-hydroxy-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18584-23-1 | |
Record name | Benzeneacetic acid, α-hydroxy-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18584-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-hydroxy-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-hydroxy-2-(4-methylphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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